1-(1-Adamantyl)-5-methyl-1H-tetraazole
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Overview
Description
1-(1-Adamantyl)-5-methyl-1H-tetraazole is a compound that features an adamantane moiety attached to a tetraazole ring. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to the molecule. The tetraazole ring, a five-membered ring containing four nitrogen atoms, is known for its high nitrogen content and potential energetic properties. This combination of adamantane and tetraazole makes this compound an interesting compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Adamantyl)-5-methyl-1H-tetraazole typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantane moiety can be functionalized to introduce a reactive group, such as a halide or a hydroxyl group. This can be achieved through reactions like halogenation or oxidation.
Introduction of the Tetraazole Ring: The functionalized adamantane intermediate is then reacted with a suitable azide source under conditions that promote the formation of the tetraazole ring. Common reagents for this step include sodium azide and a suitable catalyst.
Methylation: The final step involves the methylation of the tetraazole ring to introduce the methyl group at the 5-position. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and minimize by-products. Additionally, purification techniques like crystallization or chromatography would be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Adamantyl)-5-methyl-1H-tetraazole can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The tetraazole ring can be reduced under suitable conditions to form corresponding amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the adamantane moiety, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Products like 1-adamantyl-5-methyl-1H-tetraazole-2-ol or 1-adamantyl-5-methyl-1H-tetraazole-2-one.
Reduction: Products like 1-adamantyl-5-methyl-1H-tetraazole-2-amine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
1-(1-Adamantyl)-5-methyl-1H-tetraazole has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential bioactivity can be explored for developing new pharmaceuticals or bioactive molecules.
Medicine: Due to its stability and potential bioactivity, the compound can be investigated for therapeutic applications, such as antiviral or anticancer agents.
Industry: The compound’s stability and energetic properties make it suitable for applications in materials science, such as the development of high-energy materials or polymers.
Mechanism of Action
The mechanism of action of 1-(1-Adamantyl)-5-methyl-1H-tetraazole would depend on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially improving its bioavailability. The tetraazole ring, with its high nitrogen content, may participate in hydrogen bonding or other interactions with biological molecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-(1-Adamantyl)-1H-tetraazole: Lacks the methyl group at the 5-position, which may affect its reactivity and bioactivity.
1-(1-Adamantyl)-5-phenyl-1H-tetraazole: Contains a phenyl group instead of a methyl group, which can significantly alter its chemical and physical properties.
1-(1-Adamantyl)-5-ethyl-1H-tetraazole: Contains an ethyl group instead of a methyl group, which may influence its reactivity and interactions.
Uniqueness
1-(1-Adamantyl)-5-methyl-1H-tetraazole is unique due to the presence of both the adamantane moiety and the methyl-substituted tetraazole ring. This combination imparts distinct chemical and physical properties, such as enhanced stability, rigidity, and potential bioactivity. The methyl group at the 5-position of the tetraazole ring can influence the compound’s reactivity and interactions, making it a valuable compound for various scientific and industrial applications.
Biological Activity
1-(1-Adamantyl)-5-methyl-1H-tetrazole (CAS No. 24886-62-2) is a compound with potential biological significance due to its unique structural features, including the adamantyl group and the tetrazole ring. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of 1-(1-Adamantyl)-5-methyl-1H-tetrazole is C10H14N4, with a molecular weight of 198.25 g/mol. The compound's structure allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.
Property | Value |
---|---|
CAS No. | 24886-62-2 |
Molecular Formula | C10H14N4 |
Molecular Weight | 198.25 g/mol |
IUPAC Name | 1-(1-adamantyl)-5-methyl-1H-tetrazole |
The biological activity of 1-(1-Adamantyl)-5-methyl-1H-tetrazole is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that tetrazole derivatives can act as potent anion binders, influencing various biochemical pathways. The adamantyl group enhances lipophilicity, facilitating cellular uptake and interaction with membrane-bound receptors.
Anticancer Activity
Several studies have evaluated the anticancer properties of adamantane derivatives, including 1-(1-Adamantyl)-5-methyl-1H-tetrazole. In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:
- Breast Cancer : In a study involving MDA-MB-231 breast cancer cells, treatment with adamantane derivatives showed induction of apoptosis and cell-cycle arrest, suggesting potential for therapeutic application in resistant breast cancer types .
- Leukemia : Another study highlighted that derivatives similar to 1-(1-Adamantyl)-5-methyl-1H-tetrazole were effective in inducing apoptosis in acute myeloid leukemia (AML) cells .
Antimicrobial Activity
Research has also explored the antimicrobial properties of tetrazole derivatives. A comparative analysis indicated that certain derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida spp. . The minimum inhibitory concentration (MIC) values ranged from 62.5 to 1000 µg/mL, indicating promising antimicrobial potential.
Study on Cytotoxicity
A comprehensive study assessed the cytotoxicity of various adamantane derivatives, including 1-(1-Adamantyl)-5-methyl-1H-tetrazole, using the MTT assay across multiple cell lines (A549, T47D, L929, HeLa). Results showed that while some derivatives exhibited significant cytotoxicity at higher concentrations, others did not produce statistically significant changes in cell proliferation within the tested dose range .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicated that modifications on the adamantyl and tetrazole moieties could enhance biological activity. For instance, substituents on the tetrazole ring were found to influence both potency and selectivity towards specific cancer cell lines .
Properties
CAS No. |
24886-62-2 |
---|---|
Molecular Formula |
C12H18N4 |
Molecular Weight |
218.30 g/mol |
IUPAC Name |
1-(1-adamantyl)-5-methyltetrazole |
InChI |
InChI=1S/C12H18N4/c1-8-13-14-15-16(8)12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3 |
InChI Key |
UQVSTUMZYIFLBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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